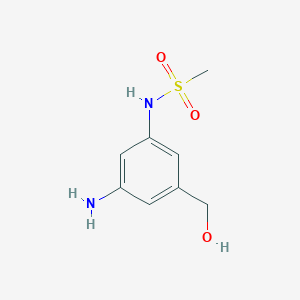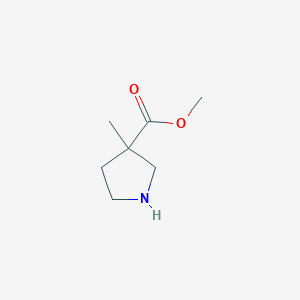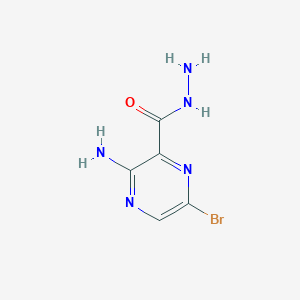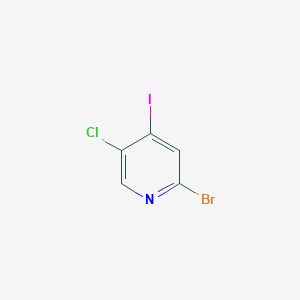
1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone
Overview
Description
1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone is an organic compound that belongs to the class of halogenated thiophenes This compound is characterized by the presence of a bromine atom attached to the thiophene ring and a trifluoromethyl ketone group
Preparation Methods
The synthesis of 1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-bromo-thiophene-2-boronic acid and 2,2,2-trifluoroacetophenone as starting materials, with a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the trifluoromethyl ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for deprotonation, and oxidizing or reducing agents for specific transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone exerts its effects is primarily through its interactions with biological targets. The trifluoromethyl ketone group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bromine atom in the thiophene ring can also participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone can be compared with other halogenated thiophenes and trifluoromethyl ketones. Similar compounds include:
(4-Bromo-thiophen-2-yl)-acetonitrile: This compound has a nitrile group instead of a trifluoromethyl ketone, which affects its reactivity and applications.
2-(4-Bromo-thiophen-2-yl)-ethylamine: This compound contains an ethylamine group, making it more suitable for applications in medicinal chemistry.
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a thiazole ring instead of a thiophene ring, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its combination of a brominated thiophene ring and a trifluoromethyl ketone group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLDQRVGRGTWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)












